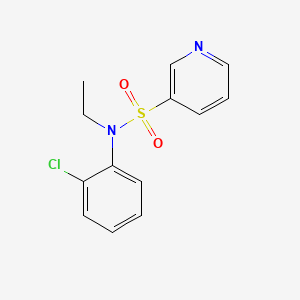
N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling plays a crucial role in the induction of inflammatory responses, which are essential for host defense against infections but can also contribute to the pathogenesis of various diseases, including sepsis, atherosclerosis, and cancer. TAK-242 has been shown to inhibit TLR4 signaling and attenuate inflammatory responses in various preclinical models, making it a promising candidate for the development of novel anti-inflammatory and immunomodulatory therapies.
Mécanisme D'action
TAK-242 exerts its pharmacological effects by selectively inhibiting the N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling pathway. N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide is a transmembrane receptor that recognizes various ligands, including lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon ligand binding, N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide recruits adaptor molecules, such as MyD88 and TRIF, which activate downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the production of proinflammatory cytokines and chemokines. TAK-242 binds to a specific site on N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide, preventing the recruitment of MyD88 and TRIF and thereby inhibiting downstream signaling.
Biochemical and physiological effects:
TAK-242 has been shown to have potent anti-inflammatory effects in various preclinical models. In a mouse model of sepsis, TAK-242 treatment significantly reduced serum levels of proinflammatory cytokines, such as TNF-α and IL-6, and improved survival. In a mouse model of acute lung injury, TAK-242 treatment attenuated lung inflammation and injury. In a rat model of rheumatoid arthritis, TAK-242 treatment reduced joint inflammation and destruction. In addition, TAK-242 has been shown to enhance the antitumor immune response in mouse models of cancer, suggesting a potential role as an adjuvant therapy for cancer immunotherapy. TAK-242 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-242 is its specificity for N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling, which allows for selective inhibition of this pathway without affecting other signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. Another advantage is its potency, as TAK-242 has been shown to be effective at low concentrations in various preclinical models. However, one limitation of TAK-242 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing in some applications.
Orientations Futures
There are several potential future directions for the development of TAK-242 and related compounds. One direction is the optimization of TAK-242's pharmacokinetic properties, such as solubility and half-life, to improve its efficacy and reduce dosing frequency. Another direction is the development of TAK-242 derivatives with improved selectivity for N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling or with dual or multiple targets, such as N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide and TLR2, to enhance its therapeutic potential. In addition, TAK-242 could be combined with other anti-inflammatory or immunomodulatory agents to achieve synergistic effects. Finally, the clinical development of TAK-242 and related compounds for the treatment of various inflammatory diseases and cancer should be pursued.
Méthodes De Synthèse
The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The key intermediate is 1,3,5-trimethylpyrazole-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chloroaniline and triethylamine to yield the 2-chlorophenyl derivative. The final step involves the reaction of the 2-chlorophenyl derivative with N-ethyl-4-sulfamoylbenzene-1-sulfonamide in the presence of a base to give TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied in various preclinical models of inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In these models, TAK-242 has been shown to inhibit N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling and attenuate inflammatory responses, leading to improved outcomes. TAK-242 has also been investigated as a potential adjuvant therapy for cancer immunotherapy, as N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling has been implicated in the regulation of antitumor immune responses. In addition, TAK-242 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-5-18(13-9-7-6-8-12(13)15)21(19,20)14-10(2)16-17(4)11(14)3/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMKNMEONULMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

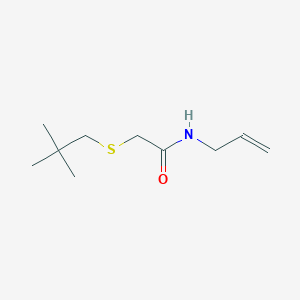
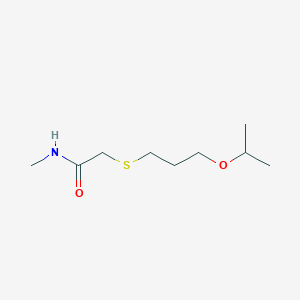
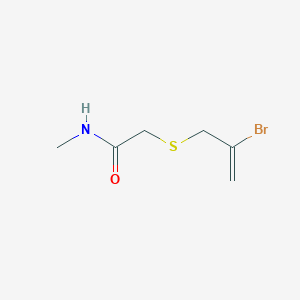
![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)
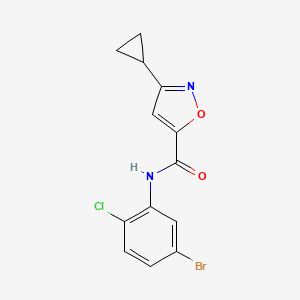

![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)
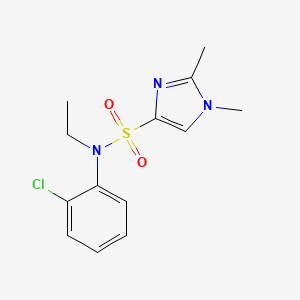
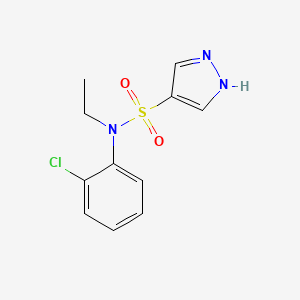
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
